molecular formula C11H15Cl2NO B1491785 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride CAS No. 1427378-96-8

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride

Cat. No.: B1491785
CAS No.: 1427378-96-8
M. Wt: 248.15 g/mol
InChI Key: KQMZIIUTPQWUHU-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative substituted with a 3-chlorobenzyl group at the 3-position of the heterocyclic ring and formulated as a hydrochloride salt. Its molecular formula is C₁₁H₁₅Cl₂NO (base: C₁₁H₁₄ClNO, MW 211.69; hydrochloride salt: ~248.15 g/mol). The compound features a hydroxyl group and a chlorinated aromatic moiety, which influence its physicochemical properties, such as solubility and polarity. It is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of antidepressants and antipsychotics .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZIIUTPQWUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC(=CC=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-96-8
Record name 3-Pyrrolidinol, 3-[(3-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427378-96-8
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Record name 3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride generally involves:

  • Construction of the pyrrolidin-3-ol ring system.
  • Introduction of the 3-chlorobenzyl substituent at the 3-position of the pyrrolidine ring.
  • Formation of the hydrochloride salt to improve stability and crystallinity.

Two main approaches are highlighted in the literature:

Stepwise Preparation Methodologies

Ring Closure and Reduction Approach

A detailed method analogous to the preparation of 1-methyl-3-pyrrolidinol (a close structural analog) involves:

  • Step 1: Ring Closure Reaction

    • React malic acid (or a suitable hydroxy acid) with methylamine in an organic solvent (e.g., toluene, xylene, or chlorobenzene).
    • The reaction is performed under reflux with water removal (Dean-Stark apparatus) to promote ring closure and formation of an intermediate lactam or cyclic amide.
    • Reaction times vary from 10 to 18 hours depending on solvent and temperature.
    • After reaction completion, the solvent is removed, and the intermediate is purified by crystallization.
  • Step 2: Reduction Reaction

    • The lactam intermediate is subjected to reduction using a reducing agent such as sodium borohydride or other hydride donors in solvents like tetrahydrofuran.
    • The reaction is conducted under inert atmosphere, often with temperature control (cooling to 0–50 °C).
    • After reduction, the reaction is quenched with hydrochloric acid under ice bath conditions to form the hydrochloride salt.
    • The product is extracted with ethyl acetate, concentrated, and purified by distillation under reduced pressure to yield the pyrrolidin-3-ol hydrochloride.

Example Data from Patent CN113321605A:

Step Reagents & Conditions Product Yield & Notes
S1-1 Malic acid + 40% methylamine in toluene, reflux 18 h Intermediate lactam, white solid, 40 g
S2-1 Reducing agent + THF, inert gas, -10 to 50 °C Reduction to pyrrolidinol intermediate
S2-3 Quench with 10 M HCl (ice bath) Formation of hydrochloride salt
S2-4 Extraction with ethyl acetate, distillation 27.9 g colorless 1-methyl-3-pyrrolidinol

This method is scalable and allows for control over stereochemistry and purity.

Esterification and Lactam Reduction Starting from Aminohydroxybutyric Acid

Another advanced method focuses on the preparation of pure (3S)-pyrrolidin-3-ol hydrochloride, which is structurally related and useful for pharmaceutical intermediates like Larotrectinib.

  • Step (a): Esterification

    • Aminohydroxybutyric acid is esterified in methanol with catalytic sulfuric acid.
    • The reaction is performed at 55–70 °C for 2–4 hours.
    • In situ formation of the hydrochloride salt occurs by addition of hydrochloric acid or acetyl chloride.
  • Step (b): Lactam Formation

    • The methyl ester hydrochloride is cyclized to form the lactam intermediate.
  • Step (c): Reduction

    • The lactam is reduced using sodium borohydride in diglyme solvent.
    • The reaction is heated to 80 °C for 12 hours after acid treatment to complete reduction.
  • Step (d): Salt Formation

    • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
    • Crystalline intermediates are isolated to ensure purity and scalability.

This process achieves high optical and chemical purity, with an overall theoretical yield of approximately 44% over four steps, suitable for industrial pharmaceutical production.

Purification and Characterization

  • Purification Techniques:

    • Extraction with organic solvents (ethyl acetate, dichloromethane).
    • Crystallization from solvents such as propanol and n-heptane.
    • Flash chromatography on silica gel for intermediate purification.
    • Distillation under reduced pressure for final product isolation.
  • Characterization Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
    • Mass Spectrometry (MS) for molecular weight verification.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.
    • Optical rotation measurements to confirm enantiomeric purity.

Summary Table of Key Preparation Parameters

Parameter Method 1 (Ring Closure & Reduction) Method 2 (Esterification & Reduction)
Starting Materials Malic acid, methylamine Aminohydroxybutyric acid, methanol, acetyl chloride
Solvents Toluene, xylene, chlorobenzene, THF Methanol, diglyme
Reaction Temperature 15–110 °C (reflux) 55–80 °C
Reaction Time 10–18 hours (ring closure), 2 h (reduction) 2–4 h (esterification), 12 h (reduction)
Reducing Agent Sodium borohydride or equivalents Sodium borohydride
Quenching Agent Hydrochloric acid (10 M) Hydrochloric acid
Purification Extraction, crystallization, distillation Crystallization, isolation of intermediates
Yield ~40–60% depending on step ~44% overall theoretical yield
Product Form Hydrochloride salt, colorless liquid or solid Crystalline hydrochloride salt
Scalability Suitable for industrial scale GMP compliant, industrial scale

Research Findings and Industrial Relevance

  • The ring closure and reduction approach provides a flexible route adaptable to various substituted pyrrolidinols, including this compound, with good yields and purity.
  • The esterification and lactam reduction method offers a scalable, cost-effective, and GMP-compatible process yielding highly pure stereoisomers, crucial for pharmaceutical applications such as Larotrectinib synthesis.
  • Both methods emphasize the importance of controlled reaction conditions, particularly temperature and quenching steps, to ensure high optical purity and chemical integrity.
  • The introduction of the 3-chlorobenzyl substituent is typically achieved via nucleophilic substitution on the pyrrolidine ring or its precursors, requiring careful optimization to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological properties, making it suitable for developing drugs targeting neurological disorders and metabolic conditions.

Beta-3 Adrenergic Receptor Agonist : Preliminary studies indicate that this compound may act as a beta-3 adrenergic receptor agonist, which could have implications for treating obesity and related metabolic disorders by promoting lipolysis and thermogenesis in adipose tissue . This mechanism positions it as a candidate for further research in metabolic pharmacotherapy.

Neuropharmacology

Research suggests that this compound may interact with neurotransmitter systems, particularly adrenergic receptors. This interaction could lead to potential antidepressant effects, possibly linked to the modulation of neurotransmitter systems involved in mood regulation .

Industrial Chemistry

In addition to its pharmaceutical applications, this compound is studied for its role as an intermediate in the synthesis of more complex molecules used in various industrial applications. The ability to modify its structure allows chemists to explore new pathways for synthesizing compounds with desired properties.

The biological activity of this compound has been evaluated through various studies:

  • Metabolic Disorders : As mentioned, its potential as a beta-3 adrenergic receptor agonist may aid in managing obesity and related metabolic disorders.
  • Neuropharmacological Effects : Studies are ongoing to evaluate its effects on neurotransmitter systems, which could lead to new treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism by which 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride

  • Structure : The chloro substituent is on the 4-position of the phenyl ring instead of the 3-position.
  • Lipophilicity: The 4-chloro substitution could increase lipophilicity (logP), affecting membrane permeability .
Property 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol HCl
Molecular Formula C₁₁H₁₅Cl₂NO C₁₁H₁₅Cl₂NO
Substituent Position 3-Chloro 4-Chloro
Key Applications Intermediate in antidepressant synthesis Not explicitly stated

Fluorinated Analogs: 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol Hydrochloride

  • Structure : Substitution of chlorine with fluorine at the 2-position of the phenyl ring.
  • Metabolic Stability: Fluorine can reduce oxidative metabolism, prolonging half-life .
Property 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol HCl
Halogen Cl (3-position) F (2-position)
Molecular Weight ~248.15 g/mol ~231.69 g/mol
Therapeutic Potential Antidepressant intermediates Unreported

Piperazine Derivatives: Trazodone-Related Impurities

  • Example : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 52605-52-4)
  • Structure : Replaces pyrrolidine with a piperazine ring and adds a chloropropyl chain.
  • Impact :
    • Basic Character : Piperazine (two nitrogen atoms) increases basicity, influencing solubility and ionizability.
    • Biological Activity : Piperazine derivatives are common in antidepressants (e.g., Trazodone) due to serotonin receptor affinity .
Property 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl
Ring System Pyrrolidine Piperazine
Molecular Formula C₁₁H₁₅Cl₂NO C₁₃H₁₈Cl₃N₂
Therapeutic Use Intermediate Antidepressant impurity (Trazodone-related)

Trifluoromethyl-Substituted Analogs

  • Example: [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1260812-78-9)
  • Structure : Incorporates a CF₃ group at the 3-position of pyrrolidine.
  • Metabolic Resistance: Trifluoromethyl groups improve metabolic stability but may reduce solubility .
Property 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol HCl
Functional Group 3-Chlorobenzyl CF₃
Molecular Weight ~248.15 g/mol 205.61 g/mol
Applications Pharmaceutical intermediate Unreported

Piperidine Derivatives: 3-Methylpiperidin-3-ol Hydrochloride

  • Structure : Replaces pyrrolidine with a piperidine ring and substitutes the benzyl group with a methyl.
  • Impact :
    • Ring Size : Piperidine’s six-membered ring offers conformational flexibility compared to pyrrolidine’s five-membered structure.
    • Bioavailability : Increased hydrophobicity from the methyl group may enhance blood-brain barrier penetration .
Property 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol HCl 3-Methylpiperidin-3-ol HCl
Ring System Pyrrolidine Piperidine
Molecular Formula C₁₁H₁₅Cl₂NO C₆H₁₄ClNO
Substituent 3-Chlorobenzyl 3-Methyl

Key Findings and Implications

Positional Isomerism : The meta-chloro substitution in the target compound may optimize steric and electronic interactions for specific receptor binding compared to para- or ortho-substituted analogs .

Ring System Variations : Pyrrolidine derivatives generally exhibit faster metabolic clearance than piperazine or piperidine analogs, which are more prevalent in CNS-targeting drugs .

Halogen Effects : Chlorine enhances lipophilicity, while fluorine improves solubility and metabolic stability, highlighting trade-offs in drug design .

Biological Activity

3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring substituted with a chlorophenyl group and a hydroxyl group. This compound has garnered attention for its biological activities, particularly in pharmacology and therapeutic applications.

  • Molecular Formula : C₁₀H₁₂ClN₁O
  • Molecular Weight : Approximately 197.66 g/mol

The presence of the hydroxyl and chlorophenyl groups contributes to its reactivity and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for its targets, while the chlorophenyl moiety may influence its pharmacokinetic properties.

Biological Activities

Research indicates that compounds containing pyrrolidine structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this compound have shown significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : There is evidence that this compound may interact with adrenergic receptors, potentially influencing neurotransmission and offering therapeutic avenues for conditions like anxiety and depression .

Case Studies

  • Antimicrobial Evaluation : In vitro tests demonstrated that several pyrrolidine derivatives exhibited inhibitory effects on bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL. Notably, the presence of halogen substituents was critical for enhancing bioactivity .
  • Neurotransmitter Interaction : Studies have indicated that compounds structurally related to this compound may act as modulators of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways .

Data Tables

Biological Activity Target Organism/Pathway IC50 (µM) Reference
AntibacterialStaphylococcus aureus32 - 512
AntifungalCandida albicansNot specified
Neurotransmitter ModulationAdrenergic ReceptorsNot specified

Q & A

Q. How can analytical methods be adapted to detect trace metabolites in pharmacokinetic studies?

  • Methodological Answer : Develop a UHPLC-QTOF-MS/MS method with electrospray ionization (ESI+). Use gradient elution (0.1% formic acid in water/acetonitrile) and a C18 column. For metabolite identification, apply data-dependent acquisition (DDA) and compare fragmentation patterns with synthetic standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride
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3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride

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